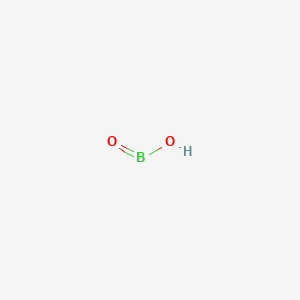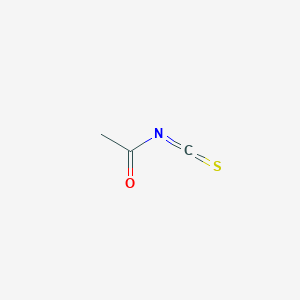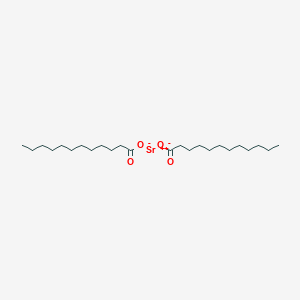
Boric acid (HBO2)
Übersicht
Beschreibung
Synthesis Analysis
Boric acid is synthesized through various chemical processes, including the reaction of borax (sodium tetraborate) with a strong acid like hydrochloric acid. The synthesis of boric acid has been extensively studied and optimized for industrial production. It plays a crucial role in organic synthesis, where it acts as a catalyst in various chemical transformations, including esterification, transesterification, and multicomponent reactions, leading to the formation of biologically important organic compounds (Pal, 2018).
Molecular Structure Analysis
The molecular structure of boric acid consists of a boron atom covalently bonded to three hydroxyl (OH) groups. This configuration grants boric acid unique chemical properties, such as its ability to form stable hydrogen bonds, which are crucial for its role as a catalyst in organic synthesis and its interactions with various biological molecules.
Chemical Reactions and Properties
Boric acid is known for its diverse chemical reactivity. It catalyzes several key reactions in organic synthesis, such as the selective esterification of alpha-hydroxycarboxylic acids, highlighting its chemoselectivity and efficiency as a catalyst (Houston, Wilkinson, & Blanchfield, 2004). Moreover, it is used in the synthesis of various organic compounds, such as imidazoles and salicylates, under environmentally friendly conditions, showcasing its role in green chemistry (Shelke et al., 2009).
Wissenschaftliche Forschungsanwendungen
Dehydration Process to Transform HBO2 into B2O3
- Scientific Field: Chemical Kinetics and Catalysis
- Application Summary: HBO2 is subjected to a dehydration process to transform it into boron oxide (B2O3) using thermogravimetry (TG) technique .
- Methods of Application: The process is conducted under non-isothermal conditions in an argon atmosphere at different heating rates (3, 5, 10, and 15 °C min−1) . The dehydration process is complex, comprising a consecutive region followed by a parallel one .
- Results: The results of kinetic analysis revealed that the dehydration mechanism in the region I consisted of the kinetic models R4 and D3, while that in the region II was parallel and consisted of the models D3 and R4 .
pH Buffer
- Scientific Field: Chemistry and Skincare Products
- Application Summary: Boric acid is often used as a pH buffer in various products, including eyewashes and skincare products .
- Methods of Application: Its ability to maintain a stable pH level makes it useful in these applications .
- Results: The use of boric acid as a pH buffer helps in maintaining the desired pH level in various products, enhancing their effectiveness .
Flame Retardant
- Scientific Field: Material Science
- Application Summary: Boric acid is used as a flame retardant . This means it can be added to materials to reduce, halt, or prevent the spread of fire .
- Methods of Application: Boric acid is mixed with the material during its production process to make it fire-resistant .
- Results: The addition of boric acid increases the fire resistance of the material, making it safer to use in various applications .
Neutron Absorber
- Scientific Field: Nuclear Physics
- Application Summary: Boric acid is used as a neutron absorber due to the boron it contains . This makes it useful in nuclear power plants .
- Methods of Application: Boric acid is added to the cooling water of nuclear reactors as a neutron poison . Its function is to absorb excess neutrons, thus controlling the nuclear reaction .
- Results: The use of boric acid helps in maintaining the stability of nuclear reactions, thus ensuring the safe operation of nuclear power plants .
Antiseptic
- Scientific Field: Medicine
- Application Summary: Boric acid has antiseptic properties . It is used for treating minor cuts and burns .
- Methods of Application: Boric acid is applied directly to the wound or burn . It helps in preventing infection and promoting healing .
- Results: The use of boric acid as an antiseptic helps in faster healing of wounds and burns .
Insecticide
- Scientific Field: Pest Control
- Application Summary: Boric acid is used as an insecticide . It is particularly effective against cockroaches, termites, and ants .
- Methods of Application: Boric acid is usually applied in a powder form to areas where insects are a problem . The insects ingest the boric acid, which is toxic to them .
- Results: The use of boric acid as an insecticide helps in controlling and eliminating pest infestations .
Catalyst in Organic Synthesis
- Scientific Field: Organic Chemistry
- Application Summary: Boric acid is used as a catalyst in organic synthesis . It helps in the preparation of various organic compounds .
- Methods of Application: Boric acid is added to the reaction mixture during the synthesis process . It helps in accelerating the reaction and improving the yield .
- Results: The use of boric acid as a catalyst helps in the efficient synthesis of various organic compounds .
Glass and Ceramics Manufacturing
- Scientific Field: Material Science
- Application Summary: Boric acid is used in the manufacturing of glass and ceramics . It helps in improving the thermal and chemical resistance of these materials .
- Methods of Application: Boric acid is mixed with the raw materials during the manufacturing process . It helps in improving the properties of the final product .
- Results: The use of boric acid in glass and ceramics manufacturing results in products with improved thermal and chemical resistance .
Lubrication
- Scientific Field: Mechanical Engineering
- Application Summary: Boric acid is used as a lubricant . It reduces friction and wear in mechanical systems .
- Methods of Application: Boric acid is applied to the surfaces of mechanical parts to reduce friction .
- Results: The use of boric acid as a lubricant helps in improving the efficiency and lifespan of mechanical systems .
Agriculture
- Scientific Field: Agriculture
- Application Summary: Boric acid is used in agriculture as a micronutrient fertilizer . It provides boron, which is essential for the growth of plants .
- Methods of Application: Boric acid is mixed with the soil or applied as a foliar spray .
- Results: The use of boric acid in agriculture helps in improving crop yield and quality .
Safety And Hazards
Zukünftige Richtungen
The decomposition of boric acid is of particular interest in the field of applied research due to its high potential for thermal energy storage systems . The complexity of the reaction mechanism, with its multiple partial-overlapping reaction steps, hitherto prevented a clear identification and analysis of each stoichiometric reaction step . Thus, a deeper examination of the process is desirable, to validate whether a proposed reaction is reasonable or not .
Eigenschaften
IUPAC Name |
oxoborinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BHO2/c2-1-3/h2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTPKLINSHNZRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BHO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10043-35-3 (Parent) | |
| Record name | Boric acid (HBO2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013460509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6065478 | |
| Record name | Boric acid (HBO2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
43.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boric acid (HBO2) | |
CAS RN |
13460-50-9, 13780-71-7 | |
| Record name | Boric acid (HBO2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13460-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boric acid (HBO2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013460509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boric acid (HBO2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Boric acid (HBO2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metaboric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.313 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Metaboric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.015 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Boric acid (HBO2) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034769 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















